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molecular formula C9H12N2O2 B2411249 [(2-Methoxyphenyl)methyl]urea CAS No. 99362-55-7

[(2-Methoxyphenyl)methyl]urea

Cat. No. B2411249
M. Wt: 180.207
InChI Key: BKNUTQQQAPBRAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
N#CO[Na]
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:1][O:2][c:3]1[c:4]([CH2:5][NH2:6])[cH:7][cH:8][cH:9][cH:10]1.[Na:16][O:17][C:18]#[N:19].[S:11](=[O:12])(=[O:13])([OH:14])[OH:15]>>[CH3:1][O:2][c:3]1[c:4]([CH2:5][NH:6][C:18](=[O:17])[NH2:19])[cH:7][cH:8][cH:9][cH:10]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COc1ccccc1CN
Name
N#CO[Na]
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
N#CO[Na]
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=S(=O)(O)O

Outcomes

Product
Name
Type
product
Smiles
COc1ccccc1CNC(N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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